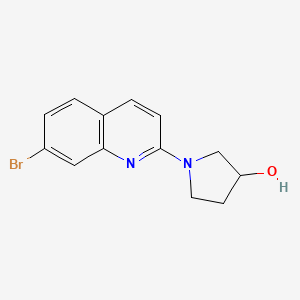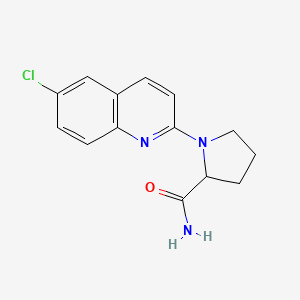![molecular formula C18H30N6O B6444907 1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2640959-57-3](/img/structure/B6444907.png)
1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one” is a complex organic compound. It’s also known as 1-acetylazepane . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO/c1-8(10)9-6-4-2-3-5-7-9/h2-7H2,1H3 . This indicates that the compound has a molecular weight of 141.21 .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 251.3±9.0 °C at 760 mmHg, and a flash point of 105.9±9.3 °C . It has 2 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds . Its ACD/LogP is 1.29 .Scientific Research Applications
1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one has been used in a variety of scientific research applications. It has been used in the study of drug delivery systems, as a potential therapeutic agent, and as a potential anti-cancer agent. It has also been used in the study of protein-protein interactions, as well as in the study of enzyme inhibition and modulation.
Mechanism of Action
The exact mechanism of action of 1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is not yet fully understood. However, it is believed to interact with certain proteins, enzymes, and receptors in the body. It is believed to inhibit certain enzymes, such as the enzyme cyclooxygenase-2, which is involved in inflammation. It is also believed to bind to certain receptors in the body, such as the serotonin receptor 5-HT1A, which is involved in mood regulation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to reduce the symptoms of depression and anxiety. It has also been shown to reduce the growth of certain types of cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant effects in vitro.
Advantages and Limitations for Lab Experiments
1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable at room temperature. Additionally, it is non-toxic and has low solubility in water, making it suitable for use in aqueous solutions. However, it is important to note that this compound has a relatively short half-life and therefore may need to be replaced frequently in experiments. Additionally, the effects of this compound may vary depending on the type of experiment being conducted.
Future Directions
There are several potential future directions for the use of 1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one. One potential direction is to further investigate its potential as an anti-cancer agent. Additionally, further research could be conducted to explore its potential as a therapeutic agent for other diseases and conditions. Additionally, further research into its potential as a drug delivery system could be conducted. Finally, further research could be conducted to better understand its mechanism of action and the biochemical and physiological effects it has on the body.
Synthesis Methods
1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is synthesized by a process known as palladium-catalyzed cross-coupling. This process involves the use of a palladium-based catalyst to facilitate the reaction between two molecules. In the case of this compound, the two molecules are 6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl and 1-azepan-1-yl. The reaction proceeds in an aqueous solution and is typically completed in a few minutes at room temperature. The product is then purified and isolated using standard techniques.
Safety and Hazards
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N6O/c1-21(2)16-13-17(20-15-19-16)23-11-9-22(10-12-23)14-18(25)24-7-5-3-4-6-8-24/h13,15H,3-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHPZSNHIRYYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile](/img/structure/B6444827.png)

![2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444852.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine](/img/structure/B6444865.png)
![1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B6444868.png)
![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6444870.png)

![6-{1-[(6-methoxypyridin-3-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6444885.png)
![1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444901.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6444917.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6444925.png)

![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6444936.png)
![2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6444938.png)
